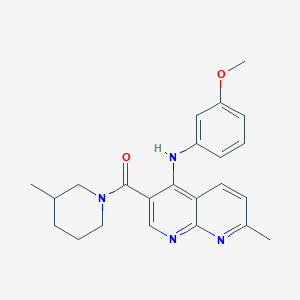

N-(3-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(3-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by:

- 1,8-naphthyridine core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 8, enabling π-π stacking and hydrogen-bonding interactions with biological targets .

- 7-Methyl group: Enhances lipophilicity and may influence metabolic stability.

- 4-Amino-linked 3-methoxyphenyl group: The methoxy group at the meta position modulates electronic effects and steric bulk, which could impact receptor binding affinity .

Properties

IUPAC Name |

[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-15-6-5-11-27(14-15)23(28)20-13-24-22-19(10-9-16(2)25-22)21(20)26-17-7-4-8-18(12-17)29-3/h4,7-10,12-13,15H,5-6,11,14H2,1-3H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSANDFKADQOMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)OC)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the methoxyphenyl group, and the attachment of the piperidine moiety. Common synthetic routes may involve:

Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

Attachment of the Piperidine Moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

This compound belongs to the naphthyridine class, characterized by a bicyclic structure containing nitrogen atoms. The specific arrangement of functional groups—such as a methoxyphenyl group, a methylpiperidine moiety, and an amine group—enhances its pharmacological properties.

Naphthyridine derivatives are known for their broad range of biological activities, including:

- Anticancer

- Antiviral

- Antimicrobial

- Anti-inflammatory

The specific compound has shown promise in various studies related to these activities. For instance, it may interact with specific enzymes and receptors involved in disease processes, potentially inhibiting cancer cell proliferation or modulating immune responses .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications in various therapeutic areas:

Anticancer Activity

Research indicates that naphthyridine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have demonstrated that N-(3-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine exhibits significant cytotoxicity against several cancer cell lines.

Antiviral Properties

Investigations into the antiviral activity of this compound have shown promising results against viral infections by disrupting viral replication pathways.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against a range of bacterial strains.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural variations among 1,8-naphthyridine derivatives include substitutions at positions 3 and 7, as well as modifications to the aryl amine group. Below is a comparative analysis based on the evidence:

Key Observations:

Core Structure Variations :

- 1,8-naphthyridine derivatives (target compound, ) favor interactions with planar binding pockets, while 1,6- or 1,7-naphthyridines () may exhibit altered electronic profiles.

- The 4-one derivative in introduces a ketone, reducing basicity compared to the amine in the target compound.

Position 3 Substituents: 3-Methylpiperidine-1-carbonyl (target): Balances rigidity and lipophilicity. Morpholinomethyl (): Enhances solubility but may reduce membrane permeability.

Aryl Amine Modifications :

- 3-Methoxyphenyl (target): Moderate steric bulk and electron-donating effects.

- 3,4-Dimethoxyphenyl (): Increased electron density may enhance binding to receptors requiring aromatic interactions.

- 3-Chlorophenyl (): Electron-withdrawing chlorine could reduce affinity for targets preferring electron-rich aromatics.

Biological Implications :

- The target compound’s 3-methylpiperidine group may confer better metabolic stability than morpholine or thiomorpholine derivatives due to reduced oxidation susceptibility.

- The absence of a 7-methyl group in and could decrease lipophilicity, impacting CNS penetration.

Biological Activity

N-(3-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound belonging to the naphthyridine class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthyridine core with various functional groups that enhance its biological activity. The presence of a methoxyphenyl group and a piperidine moiety contributes to its pharmacological potential. The molecular formula is , and it has a molecular weight of approximately 325.43 g/mol.

Synthesis

The synthesis of this compound can be achieved through several multi-step organic reactions. These typically involve:

- Formation of the naphthyridine core via cyclization reactions.

- Introduction of functional groups such as methoxy and piperidine through substitution reactions.

- Purification using techniques like recrystallization or chromatography to obtain high yields and purity.

Biological Activity

Naphthyridine derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that naphthyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : Research indicates that naphthyridine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.

The biological effects of this compound are mediated through interactions with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes, such as kinases or phosphodiesterases.

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signaling cascades that regulate cell functions such as growth and apoptosis .

Case Studies

Several studies have highlighted the efficacy of naphthyridine derivatives in preclinical models:

- Cancer Research : A study demonstrated that a structurally similar naphthyridine derivative significantly reduced tumor size in xenograft models by inducing apoptosis through mitochondrial pathways.

- Infection Models : In vitro studies showed that this class of compounds effectively inhibited the growth of resistant bacterial strains, suggesting potential for development into new antibiotics.

Comparative Analysis

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Disrupts cell membranes | |

| Anti-inflammatory | Inhibits cytokine production |

Q & A

Basic: What are the optimized synthetic routes for N-(3-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves multistep reactions, including:

- POCl3-mediated cyclization : Reacting naphthyridine precursors with POCl3 in N,N-dimethylformamide (DMF) under controlled heating (e.g., 80–100°C) to form the 1,8-naphthyridine core .

- Amine coupling : Introducing the 3-methoxyphenyl and 3-methylpiperidine moieties via nucleophilic substitution or amidation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the compound. Purity is validated via HPLC (e.g., Chromolith® columns) with UV detection at λ = 254 nm .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy :

- X-ray crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement). Resolve twinning or disorder by iterative cycles of least-squares refinement and electron density analysis .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding poses against target proteins (e.g., kinases). Parameterize the compound’s partial charges using Gaussian-based DFT calculations.

- MD simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability. Analyze hydrogen bonds (e.g., between the naphthyridine core and catalytic lysine residues) .

Advanced: How to design enzyme inhibition assays to evaluate this compound’s bioactivity?

Methodological Answer:

- Kinetic assays : Use fluorogenic substrates (e.g., peptide-AMC) to measure protease inhibition. Calculate IC50 via dose-response curves (GraphPad Prism).

- Cellular permeability : Perform Caco-2 monolayer assays with LC-MS quantification. Normalize results to control compounds (e.g., metformin for membrane transport) .

Advanced: How should researchers address contradictions in synthetic yield or bioactivity data?

Methodological Answer:

- Variable analysis : For inconsistent yields, test reaction parameters (solvent polarity, catalyst loading) using Design of Experiments (DoE) .

- Bioactivity discrepancies : Replicate assays under standardized conditions (pH, temperature) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: What strategies are effective for studying the compound’s mechanism of action in cellular systems?

Methodological Answer:

- Isotopic labeling : Synthesize a 13C-labeled analog (e.g., at the piperidine methyl group) to track metabolic incorporation via LC-MS/MS.

- CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Advanced: How to resolve crystallographic challenges (e.g., twinning) during structure refinement?

Methodological Answer:

- SHELXL refinement : Input HKLF5 format data for twinned crystals. Use the TWIN/BASF commands to model twin domains.

- Disorder handling : Split occupancy for flexible groups (e.g., 3-methylpiperidine) and apply restraints (e.g., SIMU for thermal motion) .

Advanced: How can researchers integrate this compound into a broader theoretical framework (e.g., kinase inhibition)?

Methodological Answer:

- Structure-activity relationships (SAR) : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy) and map trends to kinase binding pockets.

- Theoretical alignment : Link findings to established models (e.g., ATP-competitive inhibition) using free-energy perturbation (FEP) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.